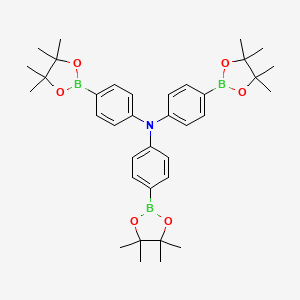

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Descripción

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUSFKMKLSUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48B3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of triphenylamine with boronic acid pinacol ester groups. One common method is the Suzuki cross-coupling reaction, which involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine undergoes several types of chemical reactions, including:

Suzuki Cross-Coupling Reactions: This reaction is used to form carbon-carbon bonds between aryl halides and boronic acids or esters.

Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of the triphenylamine core.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation of the compound.

Major Products Formed:

Extended Aromatic Systems: Products often include larger aromatic systems formed through the coupling of multiple aryl groups.

Functionalized Aromatic Compounds: Depending on the reagents used, various functional groups can be introduced to the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Employed in the creation of covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs) for applications such as gas adsorption and storage.

Biology and Medicine:

Electrode Materials: The compound’s high charge mobility and thermal stability make it suitable for use in electrode materials for batteries and supercapacitors.

Industry:

Supercapacitors: Used in the development of high-performance capacitive energy storage devices.

Iodine Adsorption: Effective in adsorbing iodine, making it useful in environmental applications.

Mecanismo De Acción

The mechanism of action of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine involves its ability to participate in redox reactions and form stable carbon-carbon bonds through cross-coupling reactions. The boronic acid pinacol ester groups facilitate these reactions by providing reactive sites for the formation of new bonds . The triphenylamine core contributes to the compound’s stability and redox activity, making it an effective material for various applications .

Comparación Con Compuestos Similares

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar in structure but with a benzene core instead of a triphenylamine core.

2,2’,2’'-(1,3,5-Benzenetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another compound with a benzene core and boronic acid pinacol ester groups.

Uniqueness: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its triphenylamine core, which provides enhanced stability and redox activity compared to similar compounds with benzene cores. This makes it particularly useful in applications requiring high thermal stability and charge mobility .

Q & A

Basic: What are the recommended synthetic routes for preparing Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves coupling tris(4-bromophenyl)amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis. For example, tris{4-[5-(2-hexyl-5,5-dimethyl-1,3-dioxan-2-yl)-2-thienyl]phenyl}amine was synthesized in 65% yield using tris(4-bromophenyl)amine and a boronic ester precursor in the presence of Pd(PPh₃)₄ . Optimized conditions include anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled heating (60–80°C) .

Basic: How should solubility challenges be addressed for this compound in experimental workflows?

Answer:

The compound exhibits limited solubility in polar solvents. To improve dissolution:

- Prepare stock solutions in dry THF or DMSO (10 mM recommended) .

- Pre-warm the solution to 37°C and sonicate for 10–15 minutes to disrupt crystalline aggregates .

- For aqueous compatibility, use co-solvents like DMSO:H₂O (≤10% v/v) to prevent precipitation. Avoid freeze-thaw cycles; aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) .

Basic: What are the critical handling and storage protocols to ensure compound stability?

Answer:

- Storage: Keep under inert gas (Ar/N₂) at -80°C in amber vials to prevent hydrolysis of the boronic ester .

- Handling: Use gloveboxes for air-sensitive steps. If exposed to moisture, validate purity via HPLC (>97% purity threshold) before use .

- Safety: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods for weighing .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic ester?

Answer:

Key optimization parameters include:

- Catalyst system: Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered aryl bromides .

- Stoichiometry: Use 1.2–1.5 equivalents of boronic ester relative to aryl halide to drive reaction completion .

- Temperature: 80–100°C in toluene/EtOH (3:1) improves kinetics without decomposing sensitive functional groups .

- Base selection: Cs₂CO₃ outperforms K₂CO₃ in non-polar solvents due to better solubility .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- ¹H/¹³C NMR: Confirm boronic ester integrity via characteristic peaks: ~1.3 ppm (CH₃ of dioxaborolane) and 8.0–8.5 ppm (aromatic protons) .

- HPLC-MS: Assess purity (>97%) and detect hydrolyzed byproducts (e.g., boronic acids) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography: Resolve structural ambiguities in π-conjugated systems (e.g., planarity of the triphenylamine core) .

Advanced: How should researchers address contradictions in reported yields or reactivity across studies?

Answer:

Discrepancies often arise from:

- Catalyst impurities: Use freshly distilled Pd catalysts to avoid deactivation .

- Moisture sensitivity: Rigorous drying of solvents/substrates is critical; even trace H₂O hydrolyzes boronic esters, reducing coupling efficiency .

- Substrate accessibility: Steric hindrance in tris-substituted triphenylamine cores may require longer reaction times (24–48 hrs) .

Validate protocols by replicating literature procedures (e.g., 65–70% yields in controlled Suzuki reactions) before modifying parameters .

Advanced: What role does this compound play in advanced materials (e.g., OLEDs, solar cells)?

Answer:

The compound serves as a hole-transporting material due to its electron-rich triphenylamine core and boronic ester-mediated cross-linking:

- Organic photovoltaics (OPVs): Acts as a donor in bulk heterojunctions, achieving PCE >8% when paired with non-fullerene acceptors .

- Perovskite LEDs: Enhances device stability by forming dense, hydrophobic films that resist moisture ingress .

- COFs (Covalent Organic Frameworks): Boronic ester linkages enable reversible polymerization for self-healing materials .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Answer:

- Kinetic studies: Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- DFT calculations: Model steric effects of the tris-substituted core on Pd coordination geometry .

- Isotopic labeling: Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways during catalytic cycles .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Answer:

- Purification: Use flash chromatography (hexane/EtOAc) or recrystallization (CHCl₃/MeOH) to remove Pd residues and unreacted boronic esters .

- Protecting groups: Temporarily mask reactive sites (e.g., amines) with Boc groups to prevent side reactions .

- Scale-up adjustments: Increase catalyst loading (2–5 mol%) and solvent volume to maintain reaction homogeneity .

Advanced: How does this compound compare to alternative boronic esters in coupling reactions?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.